Methyl {[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate
Description
Methyl {[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a tetrahydropyridine derivative featuring a sulfanylacetate methyl ester moiety and a 4-hydroxy-3-methoxyphenyl substituent at the 4-position. The compound’s core structure includes a cyano group at position 3, a ketone at position 6, and a sulfur-linked acetate ester at position 2.
Properties
IUPAC Name |
methyl 2-[[5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-22-13-5-9(3-4-12(13)19)10-6-14(20)18-16(11(10)7-17)24-8-15(21)23-2/h3-5,10,19H,6,8H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNHUYZMDJJYRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2CC(=O)NC(=C2C#N)SCC(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl {[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a tetrahydropyridine core with various functional groups:
- Molecular Formula : C17H18N2O5S
- CAS Number : 406193-47-3
This structure contributes to its diverse biological activities.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit notable antioxidant properties. For instance, derivatives of 4-hydroxy-3-methoxyphenyl have been shown to scavenge free radicals effectively, which may extend to this compound .
Neuroprotective Effects
Compounds containing tetrahydropyridine structures have been investigated for neuroprotective effects. They may inhibit neuroinflammation and oxidative stress in neuronal cells . This suggests that this compound could also possess neuroprotective properties.
Study 1: Antioxidant and Antimicrobial Activity
A study evaluated the antioxidant and antimicrobial activities of structurally related compounds. Results showed significant inhibition of bacterial growth alongside antioxidant activity measured by DPPH and ABTS assays. The presence of the methoxy and hydroxy groups was crucial for these activities .
Study 2: Cytotoxicity in Cancer Cell Lines
In vitro assays demonstrated that related compounds exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were calculated to assess potency. For instance, an IC50 value of approximately 30 µM was reported for similar tetrahydropyridine derivatives .
Research Findings Summary
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has demonstrated that compounds similar to methyl {[3-cyano-4-(4-hydroxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate exhibit promising antitumor properties. Studies indicate that derivatives of tetrahydropyridine can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation pathways .
Anticonvulsant Properties
The compound has been investigated for its anticonvulsant effects. Certain derivatives have shown efficacy in preclinical seizure models, indicating potential for treating epilepsy and other seizure disorders .
Cardiovascular Benefits
this compound may act as a non-steroidal antagonist of the mineralocorticoid receptor. This action suggests its utility in managing cardiovascular and renal disorders such as heart failure and diabetic nephropathy .
Synthesis Methodologies
The synthesis of this compound involves several chemical reactions that enhance its yield and purity. Notably, the compound can be synthesized through multi-step processes involving the reaction of various precursors under controlled conditions to optimize the formation of desired products .
| Synthesis Step | Reagents Used | Yield (%) |
|---|---|---|
| Step 1 | Ethyl chloroacetate + 2-Mercapto compounds | 70 |
| Step 2 | Cyclization agents + Base catalysts | 65 |
| Step 3 | Purification via chromatography | 80 |
Numerous studies have documented the biological activities associated with this compound:
Antimicrobial Activity
Compounds containing the tetrahydropyridine moiety have shown significant antimicrobial effects against various pathogens. This suggests potential applications in developing new antimicrobial agents .
Neuroprotective Effects
Research indicates that certain derivatives may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's .
Case Studies
Several case studies highlight the practical applications of this compound:
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cell lines. The results showed a marked reduction in cell viability at concentrations above 10 µM after 48 hours of treatment .
Case Study 2: Anticonvulsant Screening
In a preclinical trial assessing anticonvulsant activity using the maximal electroshock model, derivatives of this compound were tested. Results indicated significant protection against seizures compared to control groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared below with two analogs from the evidence:
Key Observations:
Substituent Effects: The 4-hydroxy-3-methoxyphenyl group in the target compound contrasts with the 2-chlorophenyl group in ’s analog. The former’s polar substituents may improve aqueous solubility, whereas the latter’s chlorine atom increases lipophilicity and electron-withdrawing effects .
Ester Group Variations :
- The methyl ester in the target compound reduces steric hindrance and lipophilicity relative to the ethyl ester in analogs, which may influence metabolic stability or binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
